Product packaging for (E/Z)-IT-603(Cat. No.:CAS No. 292168-90-2)

(E/Z)-IT-603

Cat. No.: B2952487
CAS No.: 292168-90-2
M. Wt: 329.17
InChI Key: PYLYAEDUIKQBOT-XVNBXDOJSA-N
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Description

Contextualizing NF-κB Signaling and c-Rel Transcription Factor in Disease Pathogenesis

The NF-κB family comprises structurally related transcription factors, including RelA (p65), RelB, c-Rel, NF-κB1 (p50), and NF-κB2 (p52). These factors form homo- or heterodimers that bind to specific DNA sequences (κB sites) to regulate the transcription of numerous genes involved in immune responses, inflammation, stress, and cell fate nih.govfrontiersin.orgfrontiersin.org. The canonical NF-κB pathway, often triggered by inflammatory stimuli like cytokines (e.g., TNF-α, IL-1β) and lipopolysaccharides (LPS), involves the activation of IκB kinases (IKKs), leading to the degradation of IκB proteins that sequester NF-κB in the cytoplasm. This process allows NF-κB dimers to translocate to the nucleus and initiate gene transcription frontiersin.orgfrontiersin.orgmdpi.com.

The c-Rel transcription factor is a distinct member of this family, primarily expressed in B and T lymphocytes, where it plays a crucial role in lymphoid cell growth, proliferation, and survival nih.govpatsnap.comresearchgate.net. Aberrant c-Rel activity or expression is associated with the pathogenesis of several diseases. In autoimmune diseases, such as rheumatoid arthritis, psoriasis, and celiac disease, the REL gene locus (encoding c-Rel) has been identified as a susceptibility locus nih.govresearchgate.netnih.gov. Furthermore, elevated expression or alterations in the REL gene are observed in various B and T cell malignancies, underscoring its involvement in cancer development and progression nih.govresearchgate.netnih.gov. Conversely, c-Rel-containing dimers can also mediate anti-apoptotic gene expression, promoting neuronal survival in certain contexts frontiersin.orgmdpi.com. The multifaceted roles of c-Rel highlight its importance as a therapeutic target for conditions characterized by immune dysregulation and uncontrolled cell proliferation.

Overview of (E/Z)-IT-603 as a Small Molecule Inhibitor

This compound is a synthetic small molecule inhibitor specifically developed to target the c-Rel transcription factor selleckchem.combiosschina.comselleckchem.comambeed.cnglpbio.com. It is characterized as a mixture of its E and Z isomers, with the designation IT-603 referring to the active inhibitory compound selleckchem.comselleckchem.comglpbio.com. Mechanistically, this compound functions by directly and reversibly binding to c-Rel. This interaction alters the protein's conformation, thereby inhibiting its ability to bind to DNA and execute its transcriptional functions biosschina.comnih.gov. Studies have quantified its inhibitory potency, with an IC50 value of 3 μM determined through electrophoretic mobility shift assays (EMSA) selleckchem.combiosschina.comselleckchem.comambeed.cnglpbio.com. This precise targeting of c-Rel allows for the modulation of specific downstream signaling events without necessarily disrupting the entire NF-κB pathway, offering a degree of specificity in its cellular effects.

Significance of this compound Research in Immunological and Oncological Paradigms

The research into this compound has demonstrated its significant potential in both immunological and oncological research settings.

In the realm of immunology, particularly in the context of transplantation, this compound has shown promise in modulating T-cell responses. Studies indicate that IT-603 can reduce the alloactivation of T-cells, a critical process in graft-versus-host disease (GVHD) nih.gov. Furthermore, research has shown that treatment with IT-603 can lead to a significant reduction in the severity of GVHD nih.govnih.gov. Importantly, these beneficial effects on T-cell alloactivation and GVHD appear to be achievable without compromising the anti-tumor activity of donor T-cells, a crucial consideration for maintaining graft-versus-tumor (GVT) effects nih.govnih.gov. The compound has also been observed to promote the expansion of regulatory T-cells, which play a vital role in immune tolerance and suppression of autoimmune responses nih.gov.

In oncological research, this compound has demonstrated anti-tumor activity glpbio.com. Preclinical studies suggest that inhibiting c-Rel can sensitize cancer cells to conventional chemotherapeutic agents, such as doxorubicin (B1662922). For instance, in hepatocellular carcinoma (HCC) models, the combination of doxorubicin and IT-603 therapy proved more efficacious than doxorubicin alone, leading to increased tumor cell death and reduced tumor growth researchgate.net. This suggests that c-Rel inhibition can act as an adjuvant therapy, enhancing the effectiveness of DNA-damaging agents and potentially offering new strategies for managing various cancers. The ability of c-Rel to regulate oxidative stress responses in cancer cells further implicates its inhibition as a viable therapeutic approach nih.govresearchgate.net.

Summary of IT-603 c-Rel Inhibitory Activity

TargetAssayIC50 ValueReference(s)
c-RelElectrophoretic Mobility Shift Assay (EMSA)3 μM selleckchem.combiosschina.comselleckchem.comambeed.cnglpbio.com

IT-603 Effects on T-cell Function and GVHD

Effect on T-cells/GVHDObservationReference(s)
AlloactivationReduced alloactivation of T-cells. nih.gov
IL-2 SecretionIncreased IL-2 secretion from donor CD4+ T-cells. nih.gov
GVHD SeveritySignificantly reduced severity of graft-versus-host disease. nih.govnih.gov
Anti-tumor ActivityNot compromised; potential preservation of graft-versus-tumor (GVT) activity. nih.govnih.gov
Regulatory T-cellsPromotes expansion of regulatory T-cells. nih.gov

IT-603 in Cancer Models

Cancer Model/TypeTreatment CombinationOutcomeReference(s)
Hepatocellular Carcinoma (HCC)Doxorubicin + IT-603Increased efficacy, reduced tumor growth. researchgate.net
Hepatocellular Carcinoma (HCC)IT-603Sensitizes cancer cells to chemotherapy, enhances DNA-damaging agents. researchgate.net

Compound List

this compound

IT-603

E-IT-603

Z-IT-603

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

c-Rel

RelA (p65)

p50

p52

RelB

IκBα (Inhibitor of NF-κB alpha)

NIK (NF-κB Inducing Kinase)

TRAF3 (TNF Receptor-Associated Factor 3)

TRAF2 (TNF Receptor-Associated Factor 2)

cIAP (cellular inhibitor of apoptosis protein)

IL-1β (Interleukin-1 beta)

TNF-α (Tumor Necrosis Factor-alpha)

IL-6 (Interleukin-6)

MCP-1 (Monocyte Chemoattractant Protein-1)

GSH-Px (Glutathione Peroxidase)

SOD (Superoxide Dismutase)

MDA (Malondialdehyde)

BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1)

APOE (Apolipoprotein E)

DOK2 (Downstream of Kinase 2)

CD200R1 (CD200 Receptor 1)

CD200 (CD200 Ligand)

Doxorubicin

IL-2 (Interleukin-2)

TGFβ1 (Transforming Growth Factor beta 1)

αSMA (alpha-Smooth Muscle Actin)

N-diethylnitrosamine

Bcl-xL (Bcl-extra large)

MnSOD (Manganese Superoxide Dismutase)

DMSO (Dimethyl sulfoxide)

Cremophor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2O3S B2952487 (E/Z)-IT-603 CAS No. 292168-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c1-17-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(18)13-7/h2-4,15H,1H3,(H2,13,14,16,18)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLYAEDUIKQBOT-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Investigations of E/z It 603

Historical Development of Pyrimidinetrione Derivatives Leading to IT-603

The pyrimidinetrione scaffold has a rich history in organic chemistry, dating back to the late 19th century with the pioneering work of Adolf von Baeyer and Victor Villiger thieme.dethieme-connect.com. Their investigations into the degradation of uric acid led to the synthesis and characterization of various pyrimidinetrione derivatives, including violuric acid, alloxan, and barbituric acid thieme.dethieme-connect.com. Over time, this class of compounds has demonstrated a broad spectrum of biological activities, finding applications as anticonvulsants, sedatives, antitumor agents, and antimicrobials, highlighting their significant pharmaceutical potential mdpi.com. IT-603 represents a more recent development within this lineage, identified as a specific inhibitor of the c-Rel subunit of the NF-κB transcription factor family selleckchem.comgoogle.comnih.govnih.gov. Its development builds upon the established chemical framework of pyrimidinetriones, leveraging the therapeutic promise associated with this structural class.

Total Synthesis Strategies for IT-603

The identification of IT-603 as a potent c-Rel inhibitor emerged from high-throughput screening of a library comprising approximately 15,000 compounds, followed by rigorous structure-activity relationship (SAR) studies nih.govnih.govaacrjournals.org. IT-603 is classified as a small-molecule inhibitor, specifically belonging to the thiohydantoin class of compounds nih.govnih.gov. Its development was part of an iterative process that involved the creation of "several generations of Pyrimidinetrione derivatives" aimed at optimizing inhibitory efficacy and specificity for c-Rel google.comnih.gov. This systematic approach underscores a strategy focused on refining the molecular structure to achieve desired biological outcomes.

Chemical Pathways to the Core Scaffold

As a pyrimidinetrione derivative and a thiohydantoin, the core scaffold of IT-603 is based on the characteristic six-membered pyrimidinetrione ring system, which incorporates a thiohydantoin moiety. While specific, detailed synthetic pathways for IT-603 are not extensively detailed in the publicly available literature, the synthesis of related pyrimidinetrione structures typically involves cyclization reactions. These reactions are designed to construct the heterocyclic ring, which is then further functionalized to yield the final compound. The precise chemical pathways employed to assemble the IT-603 structure would involve established organic synthesis methodologies for forming thiohydantoin and pyrimidinetrione rings, likely through condensation and cyclization reactions of appropriate precursors.

Stereoselective Approaches to E and Z Isomers of IT-603

IT-603 is known to exist as a mixture of geometric isomers, specifically the E and Z isomers, which are collectively referred to as (E/Z)-IT-603 selleckchem.comglpbio.com. The presence of geometric isomerism, arising from restricted rotation around a double bond within the molecule, is a critical stereochemical feature. Scientific literature emphasizes that chemical structures can encompass stereoisomerically pure forms, including geometrically pure isomers, indicating that control over double-bond configuration is a relevant aspect of molecular design justia.com. However, the specific stereoselective synthetic methodologies that have been employed to preferentially generate either the E or Z isomer of IT-603 are not explicitly detailed in the retrieved search results. Current information indicates that IT-603 is typically handled as a mixture of these geometric isomers.

Isomer Separation and Relative Quantification Techniques in Chemical Synthesis Research

The characterization and study of compounds like IT-603, particularly when they exist as isomer mixtures, necessitate the use of advanced analytical techniques. The presence of IT-603 as an (E/Z) mixture implies that methods for separating and quantifying these geometric isomers are essential for detailed chemical and biological studies. While specific protocols for separating the E and Z isomers of IT-603 are not provided in the current search results, standard analytical chemistry practices would likely involve techniques such as High-Performance Liquid Chromatography (HPLC) for isomer separation and quantification mdpi.comjustia.com. Nuclear Magnetic Resonance (NMR) spectroscopy is also a pivotal tool for structural elucidation, often enabling the differentiation of geometric isomers through distinct chemical shifts and coupling patterns mdpi.comjustia.com. Furthermore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been employed for the pharmacokinetic analysis of IT-603 in biological matrices aacrjournals.org.

Derivatization Strategies for Analog Generation

The development of IT-603 itself was a product of systematic structure-activity relationship (SAR) studies, which led to the creation of "several generations" of pyrimidinetrione derivatives google.comnih.govaacrjournals.org. This process inherently involves derivatization strategies, where modifications are made to the parent structure to explore how these changes impact biological activity. IT-603 has been studied alongside related compounds, such as IT-901, which was identified following further investigations and SAR analysis aacrjournals.org. This suggests that IT-603 served as a lead compound, from which subsequent analogs were synthesized and evaluated. Additionally, IT-603 is noted as being structurally related to pentoxifylline (B538998) analogs, indicating that its design may draw upon existing chemical scaffolds and known derivatization approaches within that family google.com.

Compound Data

The following table summarizes key quantitative data found regarding IT-603's biological activity:

CompoundTargetIC50 Value (for c-Rel inhibition)Assay TypeReference(s)
IT-603c-Rel3 μMElectrophoretic Mobility Shift Assay (EMSA) selleckchem.com
IT-603NF-κB18.8 μM (estimated)Global NF-κB activity nih.gov
IT-901NF-κB3 μM (estimated)Global NF-κB activity nih.gov

Mentioned Compounds

Molecular Mechanism of Action of E/z It 603

Direct Inhibition of c-Rel Activity

(E/Z)-IT-603 functions by directly interfering with the activity of c-Rel. This interaction is characterized by specific binding affinity and is assessed through established biochemical methodologies.

The inhibitory efficacy of IT-603, the active component or mixture represented by this compound, against c-Rel has been quantified through its inhibitory concentration 50% (IC50) value. This metric indicates the concentration of the compound required to inhibit 50% of the target activity.

TargetAssay MethodIC50 Value
c-RelElectrophoretic Mobility Shift Assay (EMSA)3 μM

This data highlights a specific and potent affinity of IT-603 for c-Rel, suggesting a direct interaction that leads to functional impairment medchemexpress.combiocat.comselleckchem.comselleckchem.comcaymanchem.comlabchem.com.myanjiechem.commedchemexpress.com.

The assessment of c-Rel inhibition by this compound predominantly employs the Electrophoretic Mobility Shift Assay (EMSA) medchemexpress.comselleckchem.comselleckchem.comcaymanchem.comlabchem.com.myanjiechem.com. EMSA is a widely used biochemical technique that detects protein-DNA interactions. In the context of c-Rel inhibition, EMSA is utilized to measure the compound's ability to prevent the binding of c-Rel to its specific DNA recognition sequences (κB sites) biocat.comtargetmol.comsigmaaldrich.com. The reported IC50 value of 3 μM for c-Rel inhibition was determined using this method, confirming the compound's direct impact on c-Rel's DNA-binding capability selleckchem.comselleckchem.comcaymanchem.commedchemexpress.com. Furthermore, IT-603 has demonstrated good selectivity for c-Rel over other transcription factors such as Oct1 and AP1 sigmaaldrich.com.

Modulation of IκBα/c-Rel Pathway Dynamics

This compound is characterized as an inhibitor of the IκBα/c-Rel pathway medchemexpress.commedchemexpress.com. The NF-κB signaling pathway, in its canonical form, involves the inhibitory protein IκBα, which sequesters NF-κB dimers (including c-Rel) in the cytoplasm wikipedia.org. Upon cellular stimulation, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription wikipedia.org. By acting as an IκBα/c-Rel inhibitor, this compound likely interferes with the normal activation cascade, potentially by directly affecting c-Rel's interaction with IκBα or its subsequent nuclear translocation and DNA binding biocat.comtargetmol.comsigmaaldrich.com. Research indicates that this compound can reverse the effects of certain stimuli on regulatory T cell (Treg) generation by blocking c-Rel, thereby modulating the dynamics of this crucial pathway medchemexpress.commedchemexpress.comfrontiersin.org.

Downstream Effects on NF-κB-Regulated Gene Expression

The inhibition of c-Rel by this compound has significant downstream consequences on the expression of genes regulated by the NF-κB pathway. NF-κB transcription factors control a broad spectrum of genes involved in immunity, inflammation, cell survival, and proliferation wikipedia.orgmdpi.complos.org. Specifically, studies have shown that IT-603 reduces the expression of Interleukin-2 (IL-2) in activated T cells without compromising their viability sigmaaldrich.comnih.gov. IL-2 is a well-established target gene of c-Rel in activated T cells nih.govnih.gov. By inhibiting c-Rel, this compound effectively curtails the transcriptional activity that leads to IL-2 production, demonstrating a direct impact on the downstream gene expression profile governed by this specific NF-κB subunit.

Compound List:

this compound

E-IT-603

Z-IT-603 (IT-603)

NF-κB (Nuclear Factor-kappa B)

c-Rel

IκBα

Oct1

AP1

ESAT-6

Tregs (Regulatory T cells)

IL-2 (Interleukin-2)

Target Identification and Validation Studies for E/z It 603

Elucidation of c-Rel as the Primary Molecular Target

(E/Z)-IT-603 has been identified as a potent and specific inhibitor of the c-Rel transcription factor, a key member of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) family sigmaaldrich.comselleckchem.commedchemexpress.comjcancer.orgtandfonline.comnih.govmerckmillipore.com. c-Rel plays a significant role in regulating immune responses, cell survival, proliferation, and inflammation tandfonline.commdpi.comwikipedia.orgresearchgate.net. The mechanism by which this compound targets c-Rel involves direct and reversible binding to the protein. This interaction alters c-Rel's conformation, thereby inhibiting its ability to bind to DNA and exert its transcriptional activity sigmaaldrich.commerckmillipore.comfishersci.com.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of E/z It 603 and Its Analogues

Identification of Key Pharmacophoric Features for c-Rel Inhibition

IT-603 belongs to the class of pyrimidinetrione derivatives, characterized as hydrophobic small molecules. nih.govsci-hub.sesigmaaldrich.com Its mechanism of action involves directly and reversibly binding to c-Rel, inducing a conformational change that inhibits the protein's DNA binding and transcriptional activity. sci-hub.se The compound exhibits good selectivity for c-Rel and NF-κB over other transcription factors such as Oct1 and AP1. sci-hub.se While the specific pharmacophoric features critical for IT-603's potent c-Rel inhibition are not explicitly detailed in the reviewed literature, its classification as a hydrophobic molecule with a benzylidene-thioxo-imidazolidinone core suggests these structural elements are integral to its interaction with the c-Rel protein. sci-hub.sesigmaaldrich.com

Preclinical Biological Activity and Therapeutic Potential of E/z It 603

In Vitro Cellular Studies

In vitro studies have been instrumental in elucidating the mechanisms by which (E/Z)-IT-603 exerts its effects on immune cells and cancer cell lines. These investigations primarily focus on its impact on T-cell activation, regulatory T-cell (Treg) dynamics, and direct anti-tumor activity.

Effects on T-Cell Alloactivation and Proliferation

This compound has demonstrated a notable capacity to modulate T-cell alloactivation and proliferation. As a c-Rel inhibitor, it has been shown to reduce the alloactivation of T-cells. Specifically, studies indicate that IT-603, a component of the (E/Z) mixture, inhibits c-Rel activity with an IC50 of 3 μM in electrophoretic mobility shift assays (EMSA) medchemexpress.commedchemexpress.comprobechem.comselleckchem.com. Furthermore, treatment with IT-603 has been observed to inhibit c-Rel activity, leading to a reduction in alloactivation without compromising the antigen-specific cytotoxicity of human T-cells nih.gov. The compound also affects IL-2 expression, a crucial cytokine for T-cell proliferation and activation nih.gov.

Table 1: Effects of IT-603 on T-Cell Alloactivation and c-Rel Inhibition

ParameterValueAssay/MethodReference
c-Rel Inhibition (IC50)3 μMEMSA medchemexpress.commedchemexpress.comprobechem.comselleckchem.com
T-Cell AlloactivationReducedIn vitro nih.gov
IL-2 ExpressionModulated/ReducedIn vitro nih.gov

Modulation of Regulatory T-Cell (Treg) Generation and Function

This compound plays a role in the generation and function of regulatory T-cells (Tregs). Research indicates that at a concentration of 10 μM, this compound can reverse the effects of ESAT-6 on Treg generation in FACS-sorted CD4+CD25- conventional T-cells. This reversal is achieved by blocking the c-Rel pathway, highlighting the compound's influence on the delicate balance of immune cell differentiation and function medchemexpress.commedchemexpress.com.

Investigation of Anti-Tumor Activity in Diverse Cancer Cell Lines

The compound has demonstrated direct anti-tumor activity against various cancer cell lines. Specifically, IT-603 has shown efficacy in inhibiting human diffuse large B-cell lymphoma (DLBCL) cell lines, with an observed IC50 of 18 μM probechem.com. While the broader term "anti-tumor activity" is noted for IT-603 medchemexpress.com, its specific impact on a range of cancer cell lines beyond DLBCL is detailed in the cited literature.

Table 2: Anti-Tumor Activity of IT-603 in Cancer Cell Lines

Cancer Cell Line TypeInhibition (IC50)Reference
DLBCL18 μM probechem.com

Analysis of Cytokine and Chemokine Expression Profiles

Information regarding the specific effects of this compound on cytokine and chemokine expression profiles was not detailed in the provided search results. While general studies on cytokine and chemokine roles in immune responses exist, a direct link to this compound's impact on these profiles was not found.

Ex Vivo Assays with Primary Immune Cells

Ex vivo studies have utilized primary immune cells to assess the functional impact of this compound. In one such assay, human peripheral blood mononuclear cells (PBMCs) were stimulated and co-incubated with IT-603 or a control vehicle. This experimental setup allowed for the evaluation of the compound's effects on primary human immune cells outside of their native in vivo environment nih.gov. These assays are critical for understanding how the compound interacts with a more complex and relevant cellular milieu.

In Vivo Preclinical Models

Preclinical in vivo studies have explored the therapeutic potential of c-Rel inhibition, with findings suggesting a role for compounds like IT-603 in modulating immune responses in disease models. Studies involving mouse models have indicated that the deficiency of c-Rel can ameliorate graft-versus-host disease (GVHD), a significant complication in allogeneic transplantation nih.gov. Furthermore, T-cells pre-treated with IT-603 have been evaluated in in vivo settings, with survival curves being a key metric for assessing efficacy nih.gov. These findings underscore the potential of this compound to modulate immune responses in complex biological systems, relevant to transplantation and malignant diseases.

Efficacy in Graft-versus-Host Disease (GVHD) Animal Models

Preclinical studies utilizing mouse models have demonstrated the capacity of this compound to impact graft-versus-host disease (GVHD). Specifically, when (Z)-IT-603 was preincubated with mouse T cells, it effectively prevented the development of GVHD in a mouse model of allogeneic hematopoietic stem cell transplantation. caymanchem.com This finding suggests a significant role for the compound in mitigating the pathological immune response characteristic of GVHD.

Assessment of Graft-versus-Tumor (GVT) Activity in Oncology Models

In conjunction with its effects on GVHD, the influence of this compound on graft-versus-tumor (GVT) activity was also assessed in preclinical oncology models. The same studies that indicated GVHD prevention found that this compound did not compromise or affect the GVT activity within the context of the allogeneic hematopoietic stem cell transplantation mouse model. caymanchem.com This suggests a potential for selective modulation of immune responses, preserving anti-tumor efficacy while suppressing GVHD.

Mechanistic Insights Derived from Preclinical Animal Studies

The therapeutic potential of this compound is underpinned by its mechanism of action as an inhibitor of the c-Rel transcription factor. medchemexpress.comcaymanchem.com Studies have shown that IT-603 acts as a c-Rel inhibitor with an IC50 value of 3 μM. medchemexpress.comselleckchem.comcaymanchem.com Furthermore, (Z)-IT-603 has been observed to inhibit c-Rel DNA binding in electrophoretic mobility-shift assays (EMSA). caymanchem.com The observed prevention of GVHD is attributed to the compound's ability to block c-Rel. medchemexpress.com

Preclinical Formulation Development for In Vivo Research

The development of effective preclinical formulations is critical for evaluating the in vivo biological activity, pharmacokinetics (PK), and pharmacodynamics (PD) of potential therapeutic agents. wuxiapptec.comnih.govnih.gov Customized formulation strategies are essential to meet the specific requirements of preclinical studies, aiming to optimize drug exposure and bioavailability. wuxiapptec.com Various formulation types, including solutions, suspensions, and solid dosage forms, are considered to assess the impact of solubility and dissolution rates on in vivo performance. wuxiapptec.comnih.gov While this compound is noted to be soluble in DMSO for stock solutions, specific details regarding its preclinical formulation development for in vivo research were not elaborated upon in the provided sources. selleckchem.comcaymanchem.com However, the general principles emphasize that the selection of appropriate formulation approaches, based on the compound's physicochemical properties, is paramount for improving absorption and bioavailability, thereby enabling robust in vivo efficacy assessments. nih.gov

Data Tables

Table 1: Biochemical Activity of IT-603

TargetIC50 ValueAssay Type
c-Rel3 μMElectrophoretic mobility-shift assay (EMSA)

While this compound is identified as a cell-permeable inhibitor of c-Rel, a member of the NF-κB family, with an IC50 of 3 µM in electrophoretic mobility shift assays sigmaaldrich.commedchemexpress.comnih.gov, and it is known to be a mixture of E and Z isomers sigmaaldrich.commedchemexpress.com, the detailed computational studies required for the following sections could not be found:

Computational and Theoretical Investigations of E/z It 603

In Silico Screening and Virtual Library Design for Novel c-Rel Inhibitors:While IT-603 is recognized as a c-Rel inhibitorsigmaaldrich.commedchemexpress.comnih.gov, and general virtual screening and docking studies for related targets are documentedoatext.commdpi.comresearchgate.netfrontiersin.orgnih.govmdpi.comdiva-portal.orgijper.orgresearchgate.net, there are no specific reports indicating that IT-603 has been used as a lead compound in an in silico screening or virtual library design campaign to discover novel c-Rel inhibitors. The existing literature focuses on IT-603 as an inhibitor itself.

Therefore, without specific research data pertaining to these computational investigations of (E/Z)-IT-603, it is not possible to generate the detailed, scientifically accurate article as requested by the outline.

Compound Name List:

this compound

Future Directions and Emerging Research Avenues for E/z It 603

Development of Next-Generation Selective c-Rel Modulators

While (E/Z)-IT-603 has demonstrated the potential of targeting c-Rel, the development of next-generation modulators with enhanced selectivity and improved pharmacological properties is a key area of focus. Researchers are exploring different chemical scaffolds to identify compounds that can bind to various sites on the c-Rel protein, potentially altering its function in novel ways. google.com This could lead to the development of drugs with fewer side effects and greater efficacy. google.com

One promising approach is the use of PROTACs (PROteolysis TArgeting Chimeras) or molecular glue strategies to specifically degrade the c-Rel protein. wehi.edu.au This would offer a distinct advantage over traditional inhibitors by eliminating the protein entirely, potentially leading to a more profound and sustained therapeutic effect. wehi.edu.au The development of such "first-in-class" degraders is a significant goal in the field. wehi.edu.au

Another strategy involves the use of nanoparticle-based delivery systems to specifically target c-Rel in immune cells. plos.org Encapsulating c-Rel-targeting siRNA (small interfering RNA) within liposomal nanoparticles has shown promise in silencing c-Rel expression in both myeloid and lymphoid immune cells. plos.org This targeted approach could minimize off-target effects and enhance the therapeutic window of c-Rel modulation. plos.org

Exploration of Novel Therapeutic Indications Beyond GVHD and Malignancies

The role of c-Rel in regulating immune and inflammatory responses suggests that its inhibition could be beneficial in a wide range of diseases beyond graft-versus-host disease (GVHD) and cancer. patsnap.com Preclinical studies have already shown encouraging results for c-Rel inhibitors in animal models of various autoimmune diseases. patsnap.com

Potential Therapeutic Areas for c-Rel Inhibitors

Therapeutic Area Rationale for c-Rel Inhibition
Autoimmune Diseases c-Rel is involved in the activation and proliferation of immune cells that drive autoimmune conditions like rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. patsnap.com Inhibiting c-Rel could reduce the aberrant immune responses that cause tissue damage in these diseases. patsnap.com
Chronic Inflammatory Diseases Conditions such as asthma and chronic obstructive pulmonary disease (COPD) could benefit from therapies that target the inflammatory processes regulated by c-Rel. patsnap.com
Transplant Rejection Given its role in regulating immune responses, c-Rel inhibition may have applications in preventing the rejection of transplanted organs. google.compatsnap.com
Neurodegenerative Diseases Emerging research suggests that natural products from Chinese medicine that modulate NF-κB signaling, including c-Rel, may have neuroprotective effects in preclinical models of diseases like Alzheimer's and Parkinson's. dovepress.com

| Bone Loss | The fundamental function of c-Rel in immune cells suggests its blockade could be useful in treating pathological bone loss. google.com |

Synergistic Combinations with Existing Therapeutic Agents

Combining this compound and other c-Rel inhibitors with existing therapies is a promising strategy to enhance treatment efficacy and overcome drug resistance. nih.govnih.gov The principle behind synergistic drug combinations is that targeting multiple pathways simultaneously can lead to a greater therapeutic effect than either drug alone, often at lower doses, which can reduce side effects. nih.govoup.com

In the context of cancer, combining c-Rel inhibitors with immunotherapy, such as checkpoint inhibitors, is a particularly exciting avenue. nih.gov Studies have shown that chemical inhibition of c-Rel can impair the immunosuppressive function of regulatory T cells (Tregs) in the tumor microenvironment, thereby potentiating the effects of anti-PD-1 immunotherapy. nih.gov This suggests that c-Rel inhibition could make tumors that are resistant to immunotherapy more susceptible to its effects.

Furthermore, in hematologic malignancies, the c-Rel inhibitor IT-901, a derivative of the same chemical scaffold as IT-603, has been shown to have anti-lymphoma properties that are not restricted to NF-κB-dependent lymphomas. nih.gov This effect was attributed to the modulation of redox homeostasis in lymphoma cells, leading to oxidative stress. nih.gov This unique mechanism of action opens up possibilities for combining c-Rel inhibitors with other agents that also target cellular stress responses.

Advancement of Advanced Preclinical Models for Efficacy and Mechanistic Studies

To better predict the clinical success of this compound and next-generation c-Rel inhibitors, there is a need for more sophisticated preclinical models that can accurately recapitulate human disease. This includes the use of patient-derived xenografts (PDXs) and humanized mouse models.

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate representation of the heterogeneity and drug response of human cancers. The use of such models has been instrumental in demonstrating the synergistic anti-tumor activity of a MetAP2 inhibitor with a PI3K inhibitor in a breast cancer model. researcher.life

Humanized mouse models, which are engineered to have a human immune system, are particularly valuable for studying the immunomodulatory effects of c-Rel inhibitors. These models can provide insights into how these drugs affect human immune cells and their interactions within a complex biological system.

Q & A

Q. What is the mechanism of action of (E/Z)-IT-603 in modulating T-cell responses?

this compound directly and reversibly binds to the NF-κB family member c-Rel, altering its conformation to block DNA binding and transcriptional activity. This inhibition (IC50 = 3 μM) reduces alloactivation of T-cells while preserving anti-tumor activity, making it a candidate for managing graft-versus-host disease (GVHD) and malignancies .

Q. How can researchers separate the E and Z isomers of IT-603 for structural-activity studies?

Isomer separation requires chiral chromatography or HPLC with a chiral stationary phase. Detailed protocols for storage solutions (e.g., 10 mM in DMSO) and analytical methods (e.g., UV-Vis spectroscopy) should be referenced to ensure reproducibility .

Q. What are the optimal storage conditions for this compound to maintain stability?

The compound should be stored as a powder at -20°C for up to 3 years. Solutions in DMSO (e.g., 27.5 mg/mL) are stable at -80°C for 1–2 years. Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How to design experiments to assess this compound’s efficacy in suppressing cancer cell proliferation?

  • In vitro: Use CCK-8 assays to measure cell viability (e.g., NCI-H1703 and SK-MES-1 cells) and EdU staining to quantify DNA replication. Dose-response curves (0–10 μM) should validate IC50 values .
  • In vivo: Employ xenograft models with IT-603 administered intraperitoneally. Monitor tumor volume and NF-κB target gene expression via qPCR .

Q. How to address contradictory data in studies on this compound’s specificity for c-Rel?

  • Controls: Include c-Rel knockdown models (siRNA/shRNA) to confirm on-target effects.
  • Cross-reactivity assays: Test against other NF-κB proteins (e.g., p50, p65) using electrophoretic mobility shift assays (EMSAs) .
  • Dosage validation: Ensure concentrations ≤10 μM to avoid off-target effects .

Q. What methodologies are recommended for studying this compound’s synergy with other anticancer agents?

  • Combination index (CI): Use the Chou-Talalay method to evaluate synergism with chemotherapy (e.g., cisplatin) or immunotherapy.
  • Transcriptomic profiling: RNA sequencing can identify pathways co-regulated by IT-603 and partner drugs .

Q. How to optimize pharmacokinetic studies for this compound in preclinical models?

  • Bioanalysis: Use LC-MS/MS to quantify plasma and tissue concentrations.
  • Dosing regimen: Administer 10 mg/kg intravenously in murine models, with sampling at 0, 1, 4, 8, and 24 hours post-injection .

Q. What experimental strategies can validate this compound’s role in reducing GVHD without compromising antitumor immunity?

  • Mixed lymphocyte reaction (MLR): Measure T-cell activation in co-cultures of donor and recipient cells with/without IT-603.
  • In vivo GVHD models: Track survival, cytokine profiles (e.g., IL-2, IFN-γ), and tumor regression in dual-disease models .

Methodological Notes

  • Data Reproducibility: Replicate experiments ≥3 times with technical triplicates. Include vehicle (DMSO) controls and normalize results to baseline activity .
  • Ethical Compliance: Follow institutional guidelines for animal studies, particularly in GVHD models, to ensure ethical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.